2-Ethyl-4,6-dimethyltetrahydropyran
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Overview
Description
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran is an organic compound with the molecular formula C9H18O It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-ethyl-4,6-dimethyl-1,5-hexadiene with an acid catalyst can lead to the formation of the desired tetrahydropyran ring . Another method involves the use of iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted tetrahydropyrans .
Industrial Production Methods
Industrial production of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted tetrahydropyrans
Scientific Research Applications
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyltetrahydro-4,6-dimethyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyltetrahydro-4,6-dimethyl-2H-pyran can be compared with other similar compounds, such as:
- 2-Methyltetrahydro-4,6-dimethyl-2H-pyran
- 2-Propyl-4,6-dimethyltetrahydropyran
- 2-Isobutyltetrahydro-4,6-dimethyl-2H-pyran
These compounds share structural similarities but differ in the nature and position of substituents on the tetrahydropyran ring.
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyloxane |
InChI |
InChI=1S/C9H18O/c1-4-9-6-7(2)5-8(3)10-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
SQLBRJZGYZKQDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CC(O1)C)C |
Origin of Product |
United States |
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